(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitrofuran moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where the pyrimidine-2,4,6(1H,3H,5H)-trione is reacted with 5-nitrofuran-2-carbaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts can also be adjusted to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential anti-cancer properties, as compounds with similar structures have shown activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells or cancer cells. This oxidative stress can damage cellular components, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a thiophene ring instead of a furan ring.
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrobenzofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a benzofuran ring instead of a simple furan ring.
Uniqueness
The unique combination of the nitrofuran moiety and the pyrimidine ring in (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione imparts distinct chemical and biological properties. The presence of the nitrofuran group enhances its potential as an antimicrobial and anticancer agent, while the pyrimidine ring provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-9-5-10(2)7-11(6-9)19-16(22)13(15(21)18-17(19)23)8-12-3-4-14(26-12)20(24)25/h3-8H,1-2H3,(H,18,21,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXQJNBFNQIMI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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